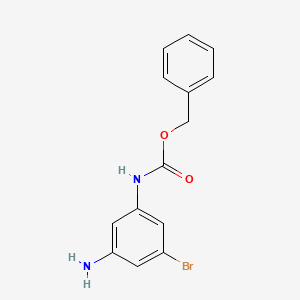

Benzyl N-(3-amino-5-bromophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl N-(3-amino-5-bromophenyl)carbamate is an organic compound with the molecular formula C14H13BrN2O2 and a molecular weight of 321.17 . It is a building block used in various chemical reactions .

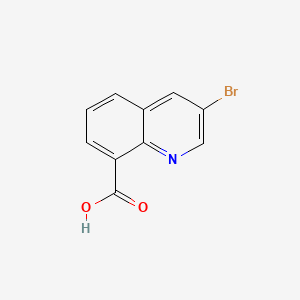

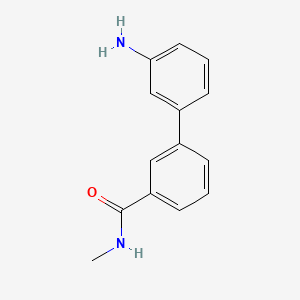

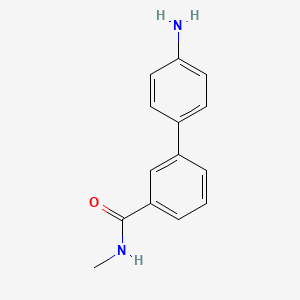

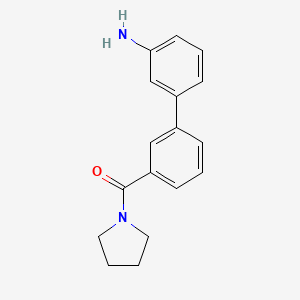

Molecular Structure Analysis

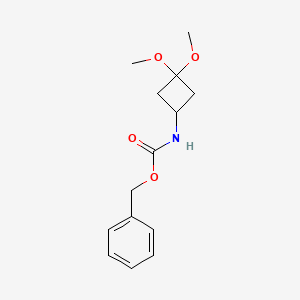

The molecular structure of Benzyl N-(3-amino-5-bromophenyl)carbamate is represented by the canonical SMILES string: C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)N)Br . This indicates that the molecule contains a benzyl group, a carbamate group, and a bromophenyl group .Chemical Reactions Analysis

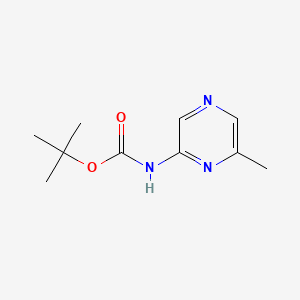

Carbamates, such as Benzyl N-(3-amino-5-bromophenyl)carbamate, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions . For example, the t-butyloxycarbonyl (Boc) protecting group can be removed with strong acid or heat .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl N-(3-amino-5-bromophenyl)carbamate include a molecular weight of 321.17 and a molecular formula of C14H13BrN2O2 . The compound has a complexity of 295 and a topological polar surface area of 64.4Ų . It also has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen

Reactions at the Benzylic Position

The benzylic position of this compound can undergo various reactions, including free radical bromination and nucleophilic substitution . The benzylic position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .

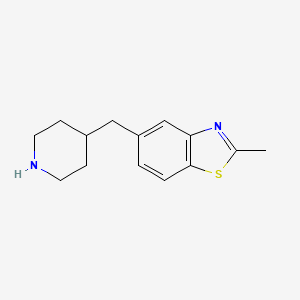

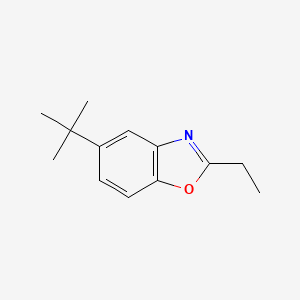

Thiazole Derivatives

The compound can be used in the synthesis of thiazole derivatives . Thiazoles have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

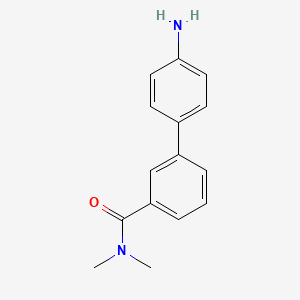

Antifungal Activity

Some derivatives of the compound, specifically 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides, have shown antifungal activity .

Inhibitory Activity Against M. Tuberculosis

A series of 3-amino-5-benzylphenol derivatives, which can be synthesized from this compound, have shown good inhibitory activity against M. tuberculosis H37Ra, H37Rv, and clinically isolated multidrug-resistant M. tuberculosis strains .

Synthesis of Other Benzylphenol Derivatives

The compound can be used as a starting material in the synthesis of other benzylphenol derivatives . These derivatives can have a wide range of biological activities, depending on their specific structures .

Research in Medicinal Chemistry

Given its reactivity and the biological activities of its derivatives, this compound is of interest in medicinal chemistry research . It can be used to develop new drugs with potential therapeutic applications .

Eigenschaften

IUPAC Name |

benzyl N-(3-amino-5-bromophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2/c15-11-6-12(16)8-13(7-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKVNVIPLOYJJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(3-amino-5-bromophenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B581620.png)

![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine](/img/structure/B581641.png)